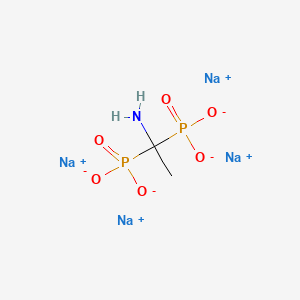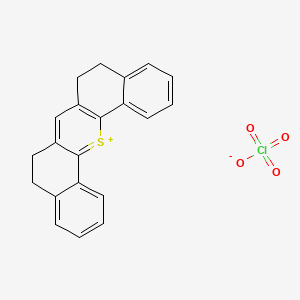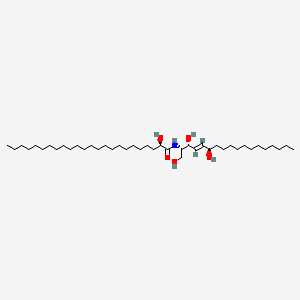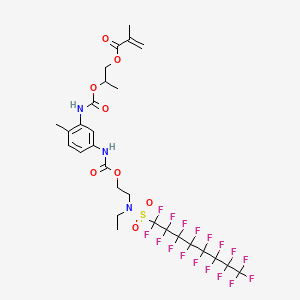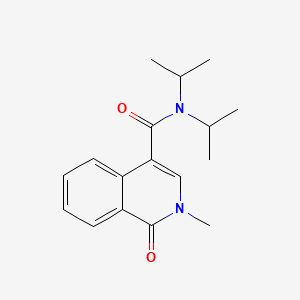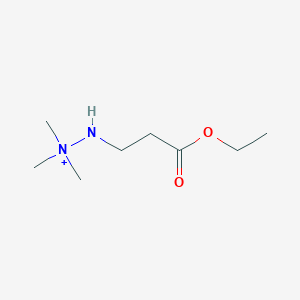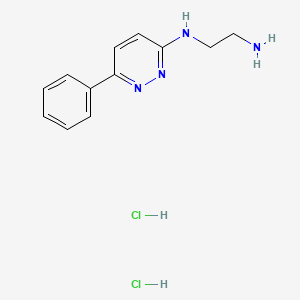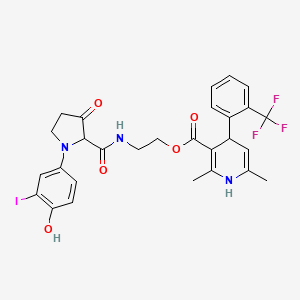
Iodipin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Iodipin is a compound primarily used in medical applications, particularly in the field of radiology. It is an iodinated contrast agent that enhances the visibility of internal structures in imaging techniques such as X-rays and CT scans. The compound’s high iodine content allows it to effectively block X-rays, providing clear and detailed images of organs and tissues.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Iodipin is synthesized through the iodination of organic compounds. The process typically involves the reaction of iodine with an organic substrate in the presence of an oxidizing agent. Common oxidizing agents used in this process include hydrogen peroxide and sodium hypochlorite. The reaction is carried out under controlled conditions to ensure the formation of the desired iodinated product.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale iodination reactions. The process begins with the preparation of the organic substrate, which is then reacted with iodine and an oxidizing agent in a reactor. The reaction mixture is continuously stirred and maintained at a specific temperature to optimize the yield of this compound. After the reaction is complete, the product is purified through filtration and crystallization to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Iodipin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form iodinated derivatives.
Reduction: The compound can be reduced to remove iodine atoms, resulting in deiodinated products.
Substitution: Iodine atoms in this compound can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, sodium hypochlorite.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Iodinated derivatives with higher oxidation states.
Reduction: Deiodinated products with fewer iodine atoms.
Substitution: Compounds with different halogens or functional groups replacing iodine.
Applications De Recherche Scientifique
Iodipin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into molecules.
Biology: Employed in imaging techniques to study the structure and function of biological tissues.
Medicine: Utilized as a contrast agent in radiology to enhance the visibility of internal organs and tissues.
Industry: Applied in the production of iodinated compounds for various industrial applications.
Mécanisme D'action
The mechanism of action of iodipin involves its ability to block X-rays due to its high iodine content. When administered to a patient, this compound is distributed throughout the body and accumulates in specific tissues. The iodine atoms in this compound absorb X-rays, preventing them from passing through the tissue. This creates a contrast between the this compound-containing tissues and the surrounding structures, allowing for clear and detailed imaging.
Comparaison Avec Des Composés Similaires
Similar Compounds
Iodipamide: Another iodinated contrast agent used in radiology.
Iodixanol: A non-ionic, water-soluble iodinated contrast agent.
Iohexol: A widely used iodinated contrast agent for various imaging techniques.
Uniqueness of Iodipin
This compound is unique due to its specific chemical structure and high iodine content, which provide excellent contrast enhancement in imaging techniques. Compared to other iodinated contrast agents, this compound offers superior image quality and is particularly effective in visualizing fine details in tissues and organs.
Propriétés
Numéro CAS |
8049-96-5 |
|---|---|
Formule moléculaire |
C28H27F3IN3O5 |
Poids moléculaire |
669.4 g/mol |
Nom IUPAC |
2-[[1-(4-hydroxy-3-iodophenyl)-3-oxopyrrolidine-2-carbonyl]amino]ethyl 2,6-dimethyl-4-[2-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C28H27F3IN3O5/c1-15-13-19(18-5-3-4-6-20(18)28(29,30)31)24(16(2)34-15)27(39)40-12-10-33-26(38)25-23(37)9-11-35(25)17-7-8-22(36)21(32)14-17/h3-8,13-14,19,25,34,36H,9-12H2,1-2H3,(H,33,38) |
Clé InChI |
LLXOATMJZSVSII-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(C(=C(N1)C)C(=O)OCCNC(=O)C2C(=O)CCN2C3=CC(=C(C=C3)O)I)C4=CC=CC=C4C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


